molecular formula C9H9N3O4S B15088347 3-(3-amino-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid

3-(3-amino-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid

Cat. No.: B15088347
M. Wt: 255.25 g/mol
InChI Key: UFDILMROGRLFSQ-UHFFFAOYSA-N
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Description

3-(3-amino-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid is a heterocyclic compound with the molecular formula C9H9N3O4S and a molecular weight of 255.254 g/mol . This compound is characterized by the presence of a pyrazole ring fused with a benzenesulfonic acid group, making it a unique structure in the realm of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-amino-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of salicylaldehyde with malononitrile dimer and 2-cyanoacetohydrazide in an ethanol/pyridine mixture . This one-pot synthesis approach is favored for its efficiency and high yield.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of green chemistry and atom economy are often applied. This involves minimizing waste and optimizing reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-amino-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a range of functionalized pyrazole compounds.

Scientific Research Applications

3-(3-amino-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: Research has explored its potential as an antileishmanial and antimalarial agent.

    Industry: It is used in the development of dyes and pigments due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(3-amino-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid involves its interaction with specific molecular targets. For instance, in antileishmanial activity, the compound fits into the active site of the LmPTR1 enzyme, characterized by lower binding free energy . This interaction inhibits the enzyme’s function, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(3-amino-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid apart is its specific structural configuration, which allows for unique interactions in biochemical assays and potential therapeutic applications. Its combination of a pyrazole ring with a benzenesulfonic acid group provides distinct chemical properties that are not commonly found in other similar compounds.

Properties

Molecular Formula

C9H9N3O4S

Molecular Weight

255.25 g/mol

IUPAC Name

3-(3-amino-5-oxo-4H-pyrazol-1-yl)benzenesulfonic acid

InChI

InChI=1S/C9H9N3O4S/c10-8-5-9(13)12(11-8)6-2-1-3-7(4-6)17(14,15)16/h1-4H,5H2,(H2,10,11)(H,14,15,16)

InChI Key

UFDILMROGRLFSQ-UHFFFAOYSA-N

Canonical SMILES

C1C(=NN(C1=O)C2=CC(=CC=C2)S(=O)(=O)O)N

Origin of Product

United States

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